2-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 2-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the condensation of 2-ethoxybenzoyl chloride with 5-nitro-1,3-thiazol-2-amine . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2-Ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
2-Ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
2-Ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide can be compared with other similar compounds such as:
N-(5-Nitrothiazol-2-yl)benzamide: Similar structure but lacks the ethoxy group, which may affect its reactivity and biological activity.
5-Nitro-1,2-benzothiazol-3-amine: Contains a benzothiazole ring instead of a thiazole ring, which may result in different chemical and biological properties.
N-(5-Nitro-1,3-thiazol-2-yl)-2-phenylacetamide: Similar structure but with a phenylacetamide group instead of an ethoxybenzamide group, which may influence its solubility and reactivity.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-2-19-9-6-4-3-5-8(9)11(16)14-12-13-7-10(20-12)15(17)18/h3-7H,2H2,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXVMRRMIHMUOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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